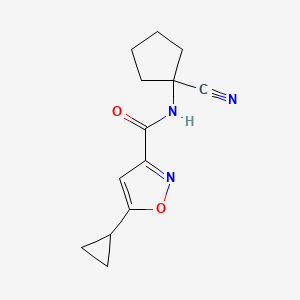![molecular formula C23H21N5O5S B2463447 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide CAS No. 451523-25-4](/img/structure/B2463447.png)
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide” is a chemical compound with the linear formula C20H20N4O4S . It has a molecular weight of 412.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Pyrrolopyrimidin-6-yl Benzenesulfonamides as A2B Adenosine Receptor Antagonists
A study by Esteve et al. (2006) explored a series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. This class of compounds, related to the chemical structure , showed high affinity for the A2B receptor, suggesting potential therapeutic applications.
HIV-1 Integrase Inhibitory Activity Evaluation
Penta et al. (2013) investigated a series of novel derivatives including 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide for HIV-1 integrase inhibitory activity. Although no significant activity was observed, the study, detailed in Penta et al. (2013), contributes to the understanding of structural requirements in the development of anti-HIV agents.
Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-Yl)-3-(Dimethylamino)Propenoate Synthesis and Transformations
The study by Bevk et al. (2001) focused on the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound structurally similar to the one . The reactions of this compound with various amines and hydrazines provided insight into potential applications in medicinal chemistry.
Mutagenicity Evaluation in Sickle Cell Disease Drug Candidates
A series of phthalimide derivatives, closely related to the queried chemical, were evaluated for mutagenic potency by dos Santos et al. (2010). This research aids in identifying structural features conducive to lower genotoxic activity in potential sickle cell anemia treatments.
Synthesis and Reaction with Dimethyl Sulfoxide
The study by Zeuner and Niclas (1989) explored the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, structurally related to the compound , and their reactions with dimethyl sulfoxide. This research contributes to the broader understanding of the chemical behavior of such compounds.
Discovery of Apremilast
The discovery of Apremilast, a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor, involved compounds structurally similar to the queried chemical. This significant pharmaceutical development is detailed in Man et al. (2009).
Synthesis and Antimicrobial Activity of Novel Derivatives
The synthesis and antimicrobial activity of novel derivatives including the queried chemical structure were explored by Ghorab et al. (2017). This research contributes to the search for new antimicrobial agents.
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-12-20(25-15(3)24-13)27-34(32,33)17-10-8-16(9-11-17)26-21(29)14(2)28-22(30)18-6-4-5-7-19(18)23(28)31/h4-12,14H,1-3H3,(H,26,29)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZUFQBXCYYCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

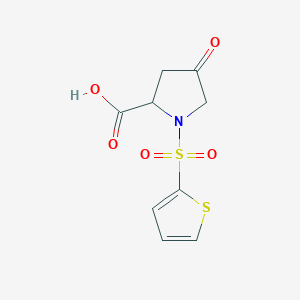
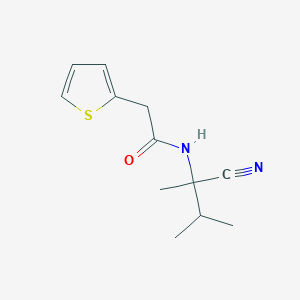
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)
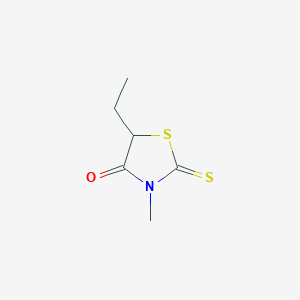
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)
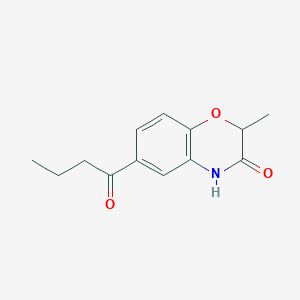
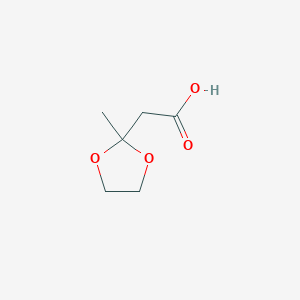
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
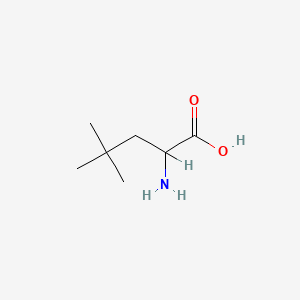
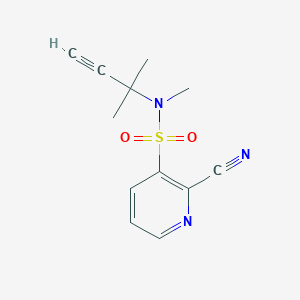
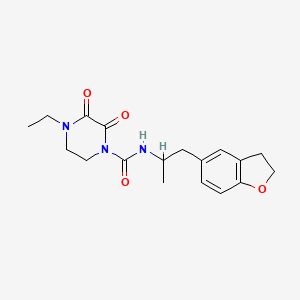
![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
